![molecular formula C11H11NO4 B2728758 1H-Pyrrolizine-2,3-dicarboxylic acid dimethyl ester CAS No. 240799-06-8](/img/structure/B2728758.png)
1H-Pyrrolizine-2,3-dicarboxylic acid dimethyl ester
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Description
1H-Pyrrolizine-2,3-dicarboxylic acid dimethyl ester is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a pyrrolizine derivative with two carboxylic acid groups and two methyl ester groups attached to the pyrrolizine ring. The synthesis method of 1H-Pyrrolizine-2,3-dicarboxylic acid dimethyl ester is complex, and its mechanism of action and physiological effects are still being investigated.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural elucidation of compounds related to "1H-Pyrrolizine-2,3-dicarboxylic acid dimethyl ester" have been a focus of research. For instance, Kajiwara et al. (1993) revised the structure of a delta-aminolevulinic acid derivative, indicating the complexity and diversity of pyrrolizine derivatives in chemical synthesis and analysis (Kajiwara et al., 1993). Similarly, Johnson and Jones (1972) explored reactions between 3H-pyrrolizines and acetylenedicarboxylic esters, contributing to the knowledge of pyrrolizine reactivity and potential synthetic applications (David W. Johnson & G. Jones, 1972).
Chemical Reactivity and Molecular Interaction
The chemical reactivity and molecular interaction of pyrrolizine derivatives have been subjects of interest. Research by Rawat and Singh (2014) on pyrrole hydrazide–hydrazone derivatives provides insights into the spectral analysis, structural elucidation, and chemical reactivity through experimental studies and quantum chemical calculations (Poonam Rawat & R. N. Singh, 2014). These studies underscore the significance of pyrrolizine derivatives in understanding molecular structure and interaction.
Medicinal Chemistry Applications
In medicinal chemistry, the synthesis and evaluation of antileukemic activity of pyrrolizine derivatives have been documented. Anderson and Corey (1977) discussed the treatment of N-acylproline derivatives leading to compounds with significant antileukemic activity, showcasing the potential therapeutic applications of pyrrolizine compounds (W. Anderson & P. Corey, 1977).
Advanced Materials and Chemical Engineering
Pyrrolizine derivatives also find applications in the development of advanced materials and in chemical engineering processes. For example, the design and synthesis of hydrophilic tetracarboxylate ester pyrroline nitroxides by Huang et al. (2016) demonstrate the use of pyrrolizine structures in creating new spin labels for electron spin resonance (ESR) spectroscopy, which is crucial for studying molecular distances in materials science (Shengdian Huang et al., 2016).
properties
IUPAC Name |
dimethyl 1H-pyrrolizine-2,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-15-10(13)8-6-7-4-3-5-12(7)9(8)11(14)16-2/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMMNKRJFWPENM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N2C=CC=C2C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolizine-2,3-dicarboxylic acid dimethyl ester |
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